3-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

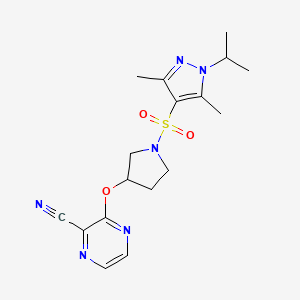

This compound is a heterocyclic molecule featuring a pyrazine-carbonitrile core linked via an ether bond to a pyrrolidine ring, which is further substituted with a sulfonylated pyrazole moiety. The sulfonyl group enhances electron-withdrawing properties, influencing reactivity and binding affinity in biological systems.

Properties

IUPAC Name |

3-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3S/c1-11(2)23-13(4)16(12(3)21-23)27(24,25)22-8-5-14(10-22)26-17-15(9-18)19-6-7-20-17/h6-7,11,14H,5,8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQMNUDETUPTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be broken down into several functional groups, which contribute to its biological activity:

- Pyrazole Ring : Known for its role in various pharmacological activities.

- Pyrrolidine Moiety : Often associated with increased bioactivity and binding affinity to biological targets.

- Carbonitrile Group : Imparts unique electronic properties that may enhance interaction with enzymes or receptors.

Structural Formula

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines, particularly those resistant to standard chemotherapeutic agents. For example, a study demonstrated that compounds with similar pyrazole structures exhibit significant inhibitory activity against BRAF(V600E) mutations, a common target in melanoma treatment .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. The compound is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models. In vitro studies have shown that similar compounds can effectively downregulate lipopolysaccharide (LPS)-induced nitric oxide production .

Antibacterial Activity

The antibacterial effects of pyrazole derivatives are also notable. Research indicates that compounds with structural similarities display effective inhibition against several bacterial strains, suggesting potential applications in antimicrobial therapy. Mechanistic studies suggest that these compounds disrupt bacterial membrane integrity, leading to cell lysis .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including xanthine oxidase (XO), which is crucial in the management of gout and hyperuricemia. Preliminary results indicate moderate inhibitory activity against XO, suggesting a possible therapeutic role in managing uric acid levels .

Study 1: Antitumor Efficacy

In a controlled study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxic effects when combined with doxorubicin. The combination index method revealed a synergistic effect, suggesting enhanced efficacy compared to doxorubicin alone .

Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory mechanism revealed that the compound inhibited LPS-induced production of nitric oxide in macrophage cultures. This suggests potential applications in treating inflammatory diseases where TNF-alpha plays a pivotal role .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:

- Substituent Effects : The presence of alkyl groups on the pyrazole ring enhances lipophilicity and bioavailability.

- Pyrrolidine Modifications : Alterations in the pyrrolidine moiety can significantly impact receptor binding affinity and selectivity.

- Carbonitrile Influence : The carbonitrile group appears to play a role in modulating electronic properties, affecting enzyme interactions.

| Compound Feature | Effect on Activity |

|---|---|

| Alkyl Substituents | Increased lipophilicity |

| Pyrrolidine Modifications | Enhanced receptor binding |

| Carbonitrile Presence | Improved enzyme interaction |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with pyrazine-pyrazole hybrids and sulfonamide-containing heterocycles. Below is a comparative analysis with key analogues:

Bioactivity and Target Profiling

While explicit data for the target compound are absent, bioactivity trends can be inferred:

- Nitro and Trifluoromethyl Groups () : Associated with kinase inhibition and cytotoxicity in cancer cell lines.

- Triazole Moieties () : Enhance binding to ATP pockets in enzymes due to planar geometry and hydrogen-bonding capacity.

- Sulfonyl Groups : Improve solubility and mimic phosphate groups in enzyme substrates, as seen in sulfonamide-based inhibitors .

Physicochemical Properties

| Property | Target Compound | Compound 57b () | Triazole Derivative () |

|---|---|---|---|

| LogP (Estimated) | ~3.2 | ~2.8 | ~2.5 |

| Hydrogen Bond Acceptors | 8 | 7 | 6 |

| Rotatable Bonds | 6 | 4 | 5 |

Research Implications

The target compound’s unique sulfonyl-pyrrolidine-pyrazine architecture positions it as a candidate for structure-activity relationship (SAR) studies. Comparative analysis with analogues highlights opportunities for optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.